(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) group, a piperidine ring, a sulfonyl group, and a fluorophenyl moiety. These structural elements confer specific chemical properties and reactivity, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Piperidine Derivative: The protected hydroxyl compound is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Sulfonylation: The piperidine derivative undergoes sulfonylation using a sulfonyl chloride reagent.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using a palladium catalyst.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. Key steps include large-scale protection and deprotection reactions, efficient coupling reactions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are typical in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound is used in the development of probes and sensors for biological studies.
Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in material science, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The sulfonyl and fluorophenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the complex substituents found in (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid, making it less versatile.
4-Fluorophenylboronic Acid: Similar but lacks the piperidine and sulfonyl groups, resulting in different reactivity and applications.
Tert-Butyldimethylsilyl-Protected Compounds: Share the TBDMS group but differ in other substituents, affecting their chemical behavior.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications. The presence of the TBDMS group provides stability, while the piperidine and sulfonyl groups enhance its chemical and biological interactions.
This compound’s multifaceted nature makes it a valuable tool in scientific research, offering unique advantages over simpler boronic acids and related compounds.
Properties
IUPAC Name |
[4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonyl-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BFNO5SSi/c1-17(2,3)27(4,5)25-13-8-10-20(11-9-13)26(23,24)14-6-7-15(18(21)22)16(19)12-14/h6-7,12-13,21-22H,8-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQWWGCGYTUILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BFNO5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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